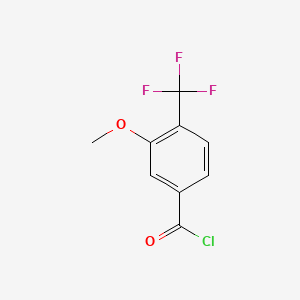
3-Methoxy-4-(trifluormethyl)benzoylchlorid
Übersicht
Beschreibung
3-Methoxy-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoic acid and features both methoxy and trifluoromethyl functional groups. This compound is of significant interest in various fields of research due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(trifluoromethyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
Target of Action
Benzoyl chloride compounds are typically reactive acylating agents. They can react with various biological targets such as carboxylic acids, alcohols, and amines .
Mode of Action
The interaction usually involves a nucleophilic addition-elimination mechanism . The benzoyl chloride acts as an electrophile, reacting with nucleophilic sites on the target molecule.
Biochemical Pathways
The reactions of benzoyl chlorides can lead to the formation of carboxylic anhydrides, esters, and amides , which can participate in various biochemical reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, benzoyl chlorides are typically sensitive to moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-methoxy-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C9H6F3O3} + \text{SOCl2} \rightarrow \text{C9H6ClF3O2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Suzuki-Miyaura Coupling: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under an inert atmosphere.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzoyl chloride: Lacks the trifluoromethyl group, making it less electrophilic.
4-(Trifluoromethyl)benzoyl chloride: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness: 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-4-5(8(10)14)2-3-6(7)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSCEWYAIWTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















